2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate

Description

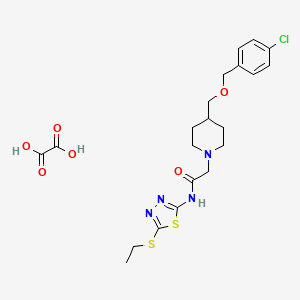

This compound is a structurally complex molecule featuring a piperidine core modified with a 4-chlorobenzyloxymethyl group, linked via an acetamide bridge to a 5-(ethylthio)-1,3,4-thiadiazol-2-yl moiety. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological studies. Its design integrates multiple pharmacophores:

- Piperidine: A common scaffold in medicinal chemistry, known for modulating bioavailability and target binding .

- 1,3,4-Thiadiazole: A heterocyclic ring associated with diverse biological activities, including enzyme inhibition .

- 4-Chlorobenzyloxy group: Enhances lipophilicity and may influence receptor interactions .

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O2S2.C2H2O4/c1-2-27-19-23-22-18(28-19)21-17(25)11-24-9-7-15(8-10-24)13-26-12-14-3-5-16(20)6-4-14;3-1(4)2(5)6/h3-6,15H,2,7-13H2,1H3,(H,21,22,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAMNNWOPBARMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzyl group, and the incorporation of the thiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate can undergo various chemical reactions, including:

Oxidation: Conversion of the thiadiazole moiety to sulfoxides or sulfones.

Reduction: Reduction of the chlorobenzyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions at the piperidine ring or the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the chlorobenzyl group can produce benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to those containing thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been synthesized and tested for their anticancer activities against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) . The presence of the thiadiazole ring in 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate may enhance its potential as an anticancer agent.

Neuropharmacological Effects

Compounds with piperidine structures are often investigated for their neuropharmacological effects. The piperidine moiety in this compound may contribute to its activity against neurological disorders. Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression.

Antimicrobial Properties

The incorporation of chlorobenzyl and thiadiazole groups has been associated with antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate could be explored for its antimicrobial properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole and Thiadiazole Derivatives

Compounds with thiazole or thiadiazole cores, such as those synthesized in and , share functional similarities with the target compound. Key comparisons include:

Acetylcholinesterase (AChE) Inhibitors

The synthesis of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () highlights the importance of thiadiazole-piperidine hybrids in AChE inhibition. Unlike these derivatives, the target compound replaces the benzamide group with an acetamide linker, which may reduce steric hindrance and improve binding to the enzyme’s catalytic site .

Electronic and Structural Considerations

As noted in , compounds with isovalent or isoelectronic characteristics often exhibit comparable reactivity.

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those in (e.g., nucleophilic substitution for piperidine-thiadiazole coupling) .

- Activity Gaps : While analogs in show AChE inhibition (IC₅₀ values <10 μM), the target compound’s ethylthio group may alter potency due to increased hydrophobicity .

- Structural Uniqueness : The 4-chlorobenzyloxymethyl-piperidine moiety distinguishes it from simpler hydroxypiperidine derivatives, warranting further pharmacokinetic studies .

Biological Activity

The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups which contribute to its biological activity. The molecular formula is with a molecular weight of 531.0 g/mol. Its structural components include:

- Piperidine ring : Provides a basic nitrogen atom contributing to receptor interactions.

- Thiadiazole moiety : Known for its bioactive properties in medicinal chemistry.

- Chlorobenzyl and ethylthio groups : Enhance lipophilicity and possibly improve cellular uptake.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including those similar to the compound . For instance, compounds containing the thiadiazole scaffold have demonstrated significant anticancer properties against several cancer cell lines:

-

Cytotoxicity Assays :

- The compound's activity was assessed using the MTT assay against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated an IC50 value of approximately 0.28 µg/mL for MCF-7 cells, suggesting potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

- In another study, derivatives with similar structures exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

-

Mechanisms of Action :

- Cell Cycle Arrest : Treatment with the compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively. This was associated with increased levels of pro-apoptotic proteins such as Bax and caspase 9, indicating an apoptotic mechanism of action .

- Selectivity : The selectivity index was notably high when comparing cancerous cells to normal Vero cells, highlighting the potential for reduced side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Clinical Trials : Compounds similar to the one discussed have been evaluated in clinical trials targeting multiple myeloma and solid tumors, demonstrating promising results in terms of safety and efficacy .

- Comparative Studies : A comparative analysis with other known anticancer agents revealed that certain modifications to the thiadiazole framework could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.